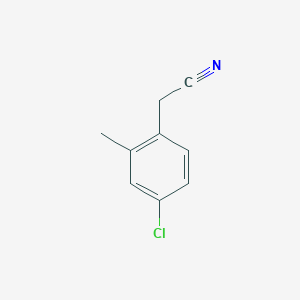

2-(4-chloro-2-methylphenyl)acetonitrile

CAS No.: 16470-10-3

Cat. No.: VC11993988

Molecular Formula: C9H8ClN

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16470-10-3 |

|---|---|

| Molecular Formula | C9H8ClN |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | 2-(4-chloro-2-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H8ClN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 |

| Standard InChI Key | HVVQFXWATRLPQE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)CC#N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)CC#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a chlorine atom at the para position (C4) and a methyl group at the ortho position (C2), linked to an acetonitrile group (-CH₂CN). This arrangement is confirmed by its SMILES notation (CC1=C(C=CC(=C1)Cl)CC#N) and InChIKey (HVVQFXWATRLPQE-UHFFFAOYSA-N). The nitrile group’s electron-withdrawing nature and the aromatic ring’s steric effects influence its reactivity, making it a valuable building block for complex molecules.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | 2-(4-Chloro-2-methylphenyl)acetonitrile |

| CAS Number | 16470-10-3 |

| SMILES | CC1=C(C=CC(=C1)Cl)CC#N |

| InChIKey | HVVQFXWATRLPQE-UHFFFAOYSA-N |

Synthesis Methods

One-Pot Synthesis via Condensation and Reduction

A patented one-pot method (CN103172537A) outlines an efficient route to synthesize derivatives of 2-(4-chloro-2-methylphenyl)acetonitrile . The process involves two sequential steps:

-

Condensation Reaction: Chlorobenzyl cyanide reacts with 4-chloro-2-nitrotoluene in a solvent, forming an intermediate without isolation.

-

Reduction: The reaction mixture’s pH is adjusted to 6–7, followed by reduction with hydrazine hydrate at 60–80°C in the presence of a catalyst and carrier.

This method avoids intermediate purification, reducing waste and cost. The molar ratio of hydrazine hydrate to 4-chloro-2-nitrotoluene is critical (1.5–4:1), ensuring complete nitro-group reduction to an amine while minimizing side reactions .

Table 2: Optimal Conditions for One-Pot Synthesis

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| pH | 6–7 |

| Hydrazine Hydrate Ratio | 1.5–4:1 (relative to nitrotoluene) |

| Catalyst | Not specified (likely Fe or Pd) |

Alternative Synthetic Routes

Although VulcanChem notes that detailed procedures are scarce, classical approaches may involve:

Chemical Reactivity and Functional Transformations

Nitrile Group Reactivity

The nitrile moiety participates in diverse reactions:

-

Hydrolysis: Forms carboxylic acids or amides under acidic/basic conditions.

-

Reduction: Catalytic hydrogenation yields primary amines (e.g., 2-(4-chloro-2-methylphenyl)ethylamine).

-

Cycloaddition: Engages in [2+3] cycloadditions with azides to generate tetrazoles, valuable in medicinal chemistry.

Aromatic Substitution

The chloro and methyl groups direct electrophilic substitution to specific positions:

-

Chlorine: Deactivates the ring but directs incoming electrophiles to the ortho and para positions.

-

Methyl Group: Activates the ring via electron donation, favoring meta substitution relative to itself.

This duality enables precise functionalization for tailored molecular architectures.

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound is a precursor to closantel sodium, a broad-spectrum anthelmintic used in veterinary medicine . The one-pot synthesis’s efficiency and scalability make it ideal for producing high-purity intermediates required in pharmaceutical manufacturing.

Agrochemical Development

Structural analogs of 2-(4-chloro-2-methylphenyl)acetonitrile are employed in herbicides and insecticides. For example, substituting the nitrile group with thiocyanate yields compounds with enhanced pesticidal activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume